molecular formula C11H15N3O4S B13058969 2-Nitro-N-(pyrrolidin-2-ylmethyl)benzene-1-sulfonamide

2-Nitro-N-(pyrrolidin-2-ylmethyl)benzene-1-sulfonamide

Cat. No.: B13058969
M. Wt: 285.32 g/mol
InChI Key: KXQKWDLWJHHDOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-Nitro-N-(pyrrolidin-2-ylmethyl)benzene-1-sulfonamide typically involves the functionalization of preformed pyrrolidine rings. . The reaction conditions often involve the use of specific reagents and catalysts to facilitate the desired transformations. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

2-Nitro-N-(pyrrolidin-2-ylmethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and the reagents used .

Mechanism of Action

The mechanism of action of 2-Nitro-N-(pyrrolidin-2-ylmethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to bind to zinc-containing metalloenzymes, such as carbonic anhydrase, by forming coordination bonds and hydrogen bonds . This interaction can inhibit the enzyme’s activity, leading to various biological effects. The nitro group may also participate in redox reactions, contributing to the compound’s overall activity .

Properties

Molecular Formula

C11H15N3O4S

Molecular Weight

285.32 g/mol

IUPAC Name

2-nitro-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C11H15N3O4S/c15-14(16)10-5-1-2-6-11(10)19(17,18)13-8-9-4-3-7-12-9/h1-2,5-6,9,12-13H,3-4,7-8H2

InChI Key

KXQKWDLWJHHDOM-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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